![molecular formula C22H25FN4O3S B2371932 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252930-68-9](/img/no-structure.png)

3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

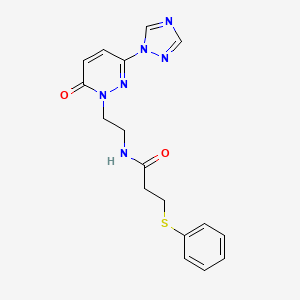

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities .

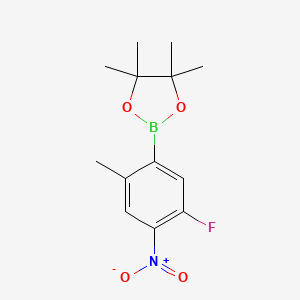

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a butyl group, a piperazine ring, and a fluorophenyl group .Chemical Reactions Analysis

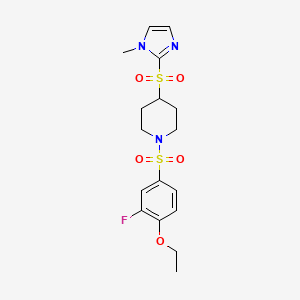

The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents. The electron-rich nature of the thiophene ring could make it susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially influencing its solubility and permeability .科学的研究の応用

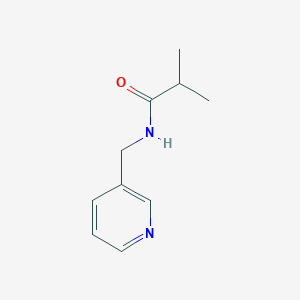

Antimicrobial Activity

Compounds related to the chemical structure , specifically those with piperazine and pyrimidine derivatives, have been evaluated for antimicrobial activity. For example, the synthesis of compounds with pyrimidinyl piperazine showed significant antimicrobial effects against various microorganism strains (Yurttaş et al., 2016).

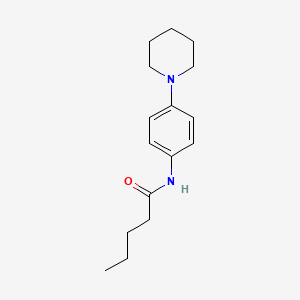

5-HT2 Antagonist Activity

Derivatives with a similar structure, involving the piperazine and pyrimidine components, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. Certain compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neurological or psychiatric research (Watanabe et al., 1992).

Synthesis of Substituted Derivatives

Research has been conducted on synthesizing various substituted derivatives of thienopyrimidines, which are structurally related to the chemical . These studies focus on understanding the synthesis processes and characterizing the compounds for potential biological applications (More et al., 2013).

Antibacterial and Anthelmintic Activity

Studies on the synthesis and characterization of compounds similar to the specified chemical have been conducted, evaluating their antibacterial and anthelmintic activities. Such research contributes to the understanding of these compounds' potential as antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).

Antihypertensive Effects

Compounds with a thienopyrimidinedione structure have been synthesized and evaluated for their antihypertensive effects, indicating potential therapeutic applications in cardiovascular diseases (Russell et al., 1988).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate, followed by cyclization with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with butyl lithium and quenched with water to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(bromomethyl)thiophene-3-carboxylate", "2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid", "butyl lithium", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate in the presence of a base such as potassium carbonate to yield the intermediate ethyl 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiophene-3-carboxylate.", "Step 2: Cyclization of the intermediate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with butyl lithium in the presence of a solvent such as tetrahydrofuran (THF) to yield the lithium salt intermediate.", "Step 4: Quenching of the lithium salt intermediate with water to yield the final product 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS番号 |

1252930-68-9 |

分子式 |

C22H25FN4O3S |

分子量 |

444.53 |

IUPAC名 |

3-butyl-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-7-5-4-6-16(17)23/h4-8,14H,2-3,9-13,15H2,1H3 |

InChIキー |

FLCVMNGGMNCPCS-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)

![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)

![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)

![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)

![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)